

Meteneprost Formulation for Preclinical Research Applications: Application Notes and Protocols

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Compound of Interest

Compound Name: Meteneprost

Cat. No.: B1676342

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Introduction

Meteneprost, a synthetic analog of prostaglandin E2 (PGE2), is a potent agonist at the E-type prostanoid (EP) receptors, particularly EP2 and EP4. Its chemical name is 9-deoxo-16,16-dimethyl-9-methylene-PGE2. Like endogenous PGE2, **Meteneprost** is involved in a wide array of physiological and pathophysiological processes, making it a valuable tool for preclinical research in areas such as inflammation, glaucoma, and immunology. These application notes provide detailed protocols for the preparation and use of **Meteneprost** in common preclinical research models.

Meteneprost's mechanism of action primarily involves the activation of EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gas subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway modulates various cellular responses, including smooth muscle relaxation, inflammation, and regulation of aqueous humor dynamics in the eye.

Physicochemical and Receptor Binding Data

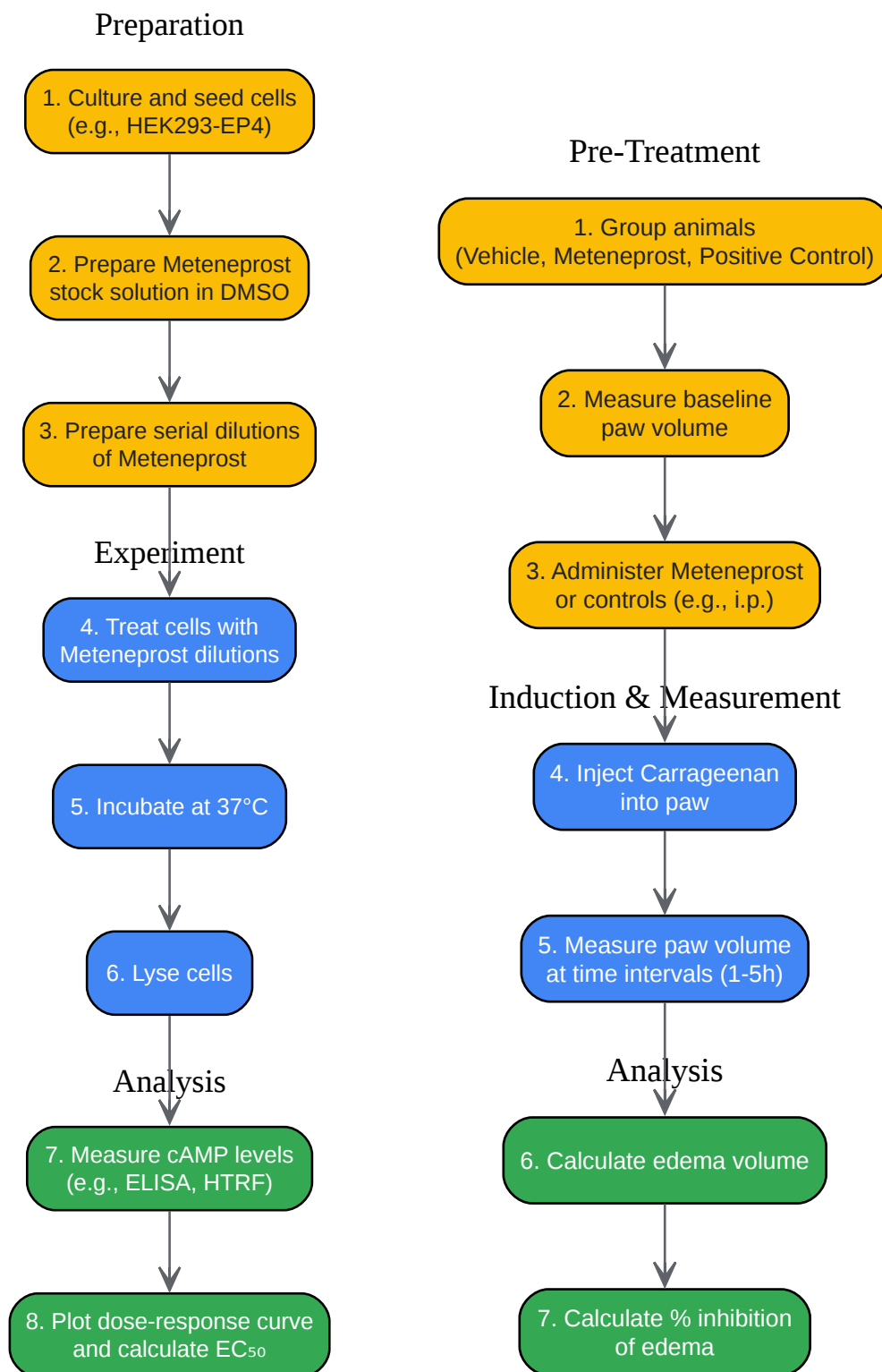
A summary of the key physicochemical properties and receptor interactions of **Meteneprost** and its parent compound, PGE2, is provided below. This data is essential for the preparation of formulations and for understanding its biological activity.

Parameter	Meteneprost (9-deoxo-16,16-dimethyl-9-methylene-PGE2)	Prostaglandin E2 (PGE2)	Reference
Molecular Formula	C ₂₃ H ₃₈ O ₄	C ₂₀ H ₃₂ O ₅	[1]
Molecular Weight	378.55 g/mol	352.5 g/mol	[1]
Primary Targets	Prostaglandin EP2 and EP4 receptors	Prostaglandin EP1, EP2, EP3, and EP4 receptors	[2][3]
Signaling Pathway	Gas-coupled, increases intracellular cAMP	Gas-coupled (EP2, EP4), increases intracellular cAMP	[2][3]
Solubility (estimated)	Soluble in DMSO and ethanol	Soluble in DMSO (≤ 280 mM) and ethanol (≤ 280 mM)	[4]
Storage of Stock Solutions	Store at -20°C in aliquots to avoid freeze-thaw cycles.	Store at -20°C in aliquots.	[4]

Signaling Pathway of Meteneprost

Meteneprost mimics the action of PGE2 at EP2 and EP4 receptors. The binding of **Meteneprost** to these receptors initiates a signaling cascade that is central to its biological effects.





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